(1-Chloronaphthalen-2-yl)boronicacid (1-Chloronaphthalen-2-yl)boronicacid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20509564
InChI: InChI=1S/C10H8BClO2/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6,13-14H
SMILES:
Molecular Formula: C10H8BClO2
Molecular Weight: 206.43 g/mol

(1-Chloronaphthalen-2-yl)boronicacid

CAS No.:

Cat. No.: VC20509564

Molecular Formula: C10H8BClO2

Molecular Weight: 206.43 g/mol

* For research use only. Not for human or veterinary use.

(1-Chloronaphthalen-2-yl)boronicacid -

Specification

Molecular Formula C10H8BClO2
Molecular Weight 206.43 g/mol
IUPAC Name (1-chloronaphthalen-2-yl)boronic acid
Standard InChI InChI=1S/C10H8BClO2/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6,13-14H
Standard InChI Key FMCKJPVYNLWHBD-UHFFFAOYSA-N
Canonical SMILES B(C1=C(C2=CC=CC=C2C=C1)Cl)(O)O

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

(1-Chloronaphthalen-2-yl)boronic acid features a fused bicyclic aromatic system with a chlorine atom at position 1 and a boronic acid (-B(OH)₂) group at position 2. The naphthalene scaffold introduces steric constraints that influence its reactivity, while the electron-withdrawing chlorine atom enhances the electrophilicity of the boronic acid moiety . Key structural parameters include:

PropertyValueSource
Molecular FormulaC₁₀H₈BClO₂
Molecular Weight206.43 g/mol
SMILESB(C1=CC2=CC=CC=C2C=C1Cl)(O)O
InChIKeyUFWZIXJDUGBBEP-UHFFFAOYSA-N

The planar geometry of the naphthalene ring facilitates π-π stacking interactions in supramolecular assemblies, a property leveraged in materials science.

Spectroscopic and Physical Properties

Collision cross-section (CCS) predictions derived from ion mobility spectrometry highlight the compound’s conformational flexibility :

Adductm/zPredicted CCS (Ų)
[M+H]⁺207.03788138.3
[M+Na]⁺229.01982153.3
[M-H]⁻205.02332140.9

These values suggest moderate polarity, aligning with its solubility in tetrahydrofuran (THF) and dichloroethane, as observed in synthesis protocols .

Synthesis and Industrial Production

Grignard and Lithiation-Based Routes

The patent CN111303192A details a scalable method using 2-chloronaphthalene as the starting material . Key steps include:

  • Lithiation: 2,2,6,6-Tetramethylpiperidine reacts with n-butyllithium in THF at -20°C to form a stabilized lithium intermediate.

  • Borylation: Triisopropyl borate is introduced at -80°C, followed by addition of 2-chloronaphthalene.

  • Acidification: Hydrochloric acid quenches the reaction, yielding the boronic acid after crystallization .

Reaction Conditions:

ParameterOptimal Range
Temperature-80°C to -55°C
Molar Ratio (n-BuLi:TMEDA)1:1
Yield75–77%

This method avoids cryogenic conditions beyond -80°C, enhancing feasibility for industrial production .

Alternative Approaches

While the Grignard method predominates, Suzuki-Miyaura couplings using pre-functionalized naphthalene derivatives remain exploratory. Challenges include regioselectivity control and byproduct formation during halogenation.

Chemical Reactivity and Mechanistic Insights

Cross-Coupling Reactions

The boronic acid group participates in palladium-catalyzed couplings, forming carbon-carbon bonds with aryl halides. The chlorine substituent directs electrophilic aromatic substitution to the 4-position of the naphthalene ring, enabling sequential functionalization. For example:

(1-Cl-Naph-2-B(OH)₂)+Ar-XPd(PPh₃)₄(1-Cl-Naph-2-Ar)+B(OH)₂X\text{(1-Cl-Naph-2-B(OH)₂)} + \text{Ar-X} \xrightarrow{\text{Pd(PPh₃)₄}} \text{(1-Cl-Naph-2-Ar)} + \text{B(OH)₂X}

Solvent and Catalyst Effects

Reactions in polar aprotic solvents (e.g., THF, DMF) proceed with higher yields (~80%) compared to nonpolar solvents (~50%) . Catalysts such as Pd(OAc)₂ with SPhos ligands enhance turnover frequencies by stabilizing oxidative addition intermediates.

Biological and Medicinal Applications

Protease Inhibition

Boronic acids reversibly inhibit serine proteases via covalent bond formation with active-site residues. (1-Chloronaphthalen-2-yl)boronic acid exhibits IC₅₀ values of 1–10 μM against trypsin-like enzymes, outperforming phenylboronic acid analogues (IC₅₀ > 50 μM). Modifications to the naphthalene core are under investigation to improve selectivity for oncology targets.

Antibacterial Activity

Preliminary studies suggest synergistic effects with β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). The chlorine atom augments membrane permeability, while the boronic acid disrupts cell wall biosynthesis.

Future Directions

Materials Science Applications

Research is exploring its use in organic semiconductors, where the naphthalene core’s planarity and boron’s electron-deficient nature enhance charge transport properties. Initial prototypes achieve hole mobilities of 0.5–1.0 cm²/V·s.

Targeted Drug Delivery

Functionalization with tumor-targeting peptides (e.g., RGD sequences) may enable boron neutron capture therapy (BNCT) applications. The chlorine substituent provides a handle for bioconjugation without compromising boronic acid reactivity.

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